1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride
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Overview
Description
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride is a synthetic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrazole ring. Common synthetic routes may include the use of fluorinated precursors and specific reaction conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. .
Scientific Research Applications
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar compounds to 1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride include:
2-Pyrrolidinone, 1-[(2-fluorophenyl)methyl]-4-(hydroxymethyl)-: This compound shares structural similarities and may exhibit similar chemical properties.
1-((4-fluorophenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole:
1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: A selective nonpeptide compound with similar structural features.
The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-13(9-17-18(10)7-6-14)16-8-11-2-4-12(15)5-3-11;/h2-5,9,16H,6-8H2,1H3;1H |
InChI Key |
APANWWTZQWRBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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